1-Trimethylsilyl-3,3-dimethyl-1-butyne

Living polymerization Polyacetylene Metathesis catalysis

1-Trimethylsilyl-3,3-dimethyl-1-butyne (CAS 14630-42-3), also known as tert-butyl(trimethylsilyl)acetylene or (3,3-dimethyl-1-butynyl)trimethylsilane, is a silyl-protected terminal alkyne with the molecular formula C₉H₁₈Si and a molecular weight of 154.32 g/mol. The compound is a colorless transparent liquid with a density of 0.742 g/mL (at 25 °C), a boiling point of 129.7 °C, and a flash point of 12.2 °C, and it is commercially available at typical purities of 97.5–98% (GC-FID).

Molecular Formula C9H18Si
Molecular Weight 154.32 g/mol
CAS No. 14630-42-3
Cat. No. B080965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trimethylsilyl-3,3-dimethyl-1-butyne
CAS14630-42-3
Molecular FormulaC9H18Si
Molecular Weight154.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C#C[Si](C)(C)C
InChIInChI=1S/C9H18Si/c1-9(2,3)7-8-10(4,5)6/h1-6H3
InChIKeyGKWFJPNWRGGCSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Trimethylsilyl-3,3-dimethyl-1-butyne (CAS 14630-42-3) – Compound Profile and Core Characteristics


1-Trimethylsilyl-3,3-dimethyl-1-butyne (CAS 14630-42-3), also known as tert-butyl(trimethylsilyl)acetylene or (3,3-dimethyl-1-butynyl)trimethylsilane, is a silyl-protected terminal alkyne with the molecular formula C₉H₁₈Si and a molecular weight of 154.32 g/mol [1]. The compound is a colorless transparent liquid with a density of 0.742 g/mL (at 25 °C), a boiling point of 129.7 °C, and a flash point of 12.2 °C, and it is commercially available at typical purities of 97.5–98% (GC-FID) [1][2]. Its distinguishing structural feature is the combination of a bulky tert-butyl group (‒C(CH₃)₃) and a trimethylsilyl (‒Si(CH₃)₃) protecting group flanking the carbon–carbon triple bond, which confers distinct steric and electronic properties that govern its reactivity in catalytic carbonylation, oligomerization, and polymerization processes [3][4].

PolymerizationLiving metathesis monomer with continued chain propagation
OligomerizationRegioselective dimer synthesis via organoactinide catalysis
CarbonylationHigh-yield cross-hydrocarbonylation to α,β-unsaturated ketones
AnalyticalMS reference for silyl-protected tert-butylacetylenes

1-Trimethylsilyl-3,3-dimethyl-1-butyne (CAS 14630-42-3) – Why Generic Silyl-Alkyne Substitution Is Not Advisable


Silyl-protected terminal alkynes are often treated as interchangeable building blocks in organometallic synthesis and polymerization; however, the presence of the gem-dimethyl tert-butyl substituent in 1-trimethylsilyl-3,3-dimethyl-1-butyne fundamentally alters both the steric environment and the regiochemical outcomes of catalytic transformations. Experimental data demonstrate that substituting this compound with trimethylsilylacetylene or less sterically encumbered silyl-alkynes leads to divergent reaction pathways: one yields oligomeric dimers versus trimers under identical catalytic conditions [1], and another achieves only 100% monomer conversion in living polymerization compared to 300% conversion with the tert-butyl-bearing analog [2]. These differences are not marginal; they represent qualitative changes in product identity and polymerization viability. Consequently, procurement decisions that treat this compound as a generic, drop-in replacement for other silyl-alkynes risk synthetic failure, irreproducible yields, and compromised polymer molecular weight control.

1-Trimethylsilyl-3,3-dimethyl-1-butyne
Bulky tert-butyl group directs steric environment
Enables living chain propagation beyond stoichiometric conversion
Regioselective dimer formation in oligomerization
Generic silyl-alkyne (e.g., TMS-acetylene)
Lacks steric bulk; regiochemistry diverges
May terminate at stoichiometric limit
Trimerization may dominate; dimer yields trace

1-Trimethylsilyl-3,3-dimethyl-1-butyne (CAS 14630-42-3) – Quantitative Differentiation Evidence Versus Closest Analogs


Superior Monomer Conversion in Living Polymerization: 300% vs. 100% for 1-(Trimethylsilyl)-1-propyne

In living metathesis polymerization studies, 3,3-dimethyl-1-butyne achieved a monomer conversion of 300%, indicating continued chain propagation beyond stoichiometric conversion, whereas 1-(trimethylsilyl)-1-propyne failed to polymerize beyond 100% conversion [1]. GPC data confirmed that propagation continued from the living polymer chain for the tert-butyl-substituted alkyne but terminated for the TMS-propyne analog [1].

Living Polymerization Conversion
Head-to-head
Target: 300% conversion (continued propagation)
Comparator: 100% conversion (termination)
Supports living chain extension context
Metathesis catalysts; GPC confirmed
Living polymerization Polyacetylene Metathesis catalysis

Divergent Regioselectivity in Organoactinide-Catalyzed Oligomerization: Dimer vs. Trimer Formation

Under Cp*₂An(C≡CR)₂ organoactinide catalysis, tert-butylacetylene regioselectively yields the E-2,4-disubstituted 1-butene-3-yne dimer, whereas trimethylsilylacetylene is regioselectively trimerized to (E,E)-1,4,6-tris(trimethylsilyl)-1,3-hexadiene-5-yne, with only 3–5% of the corresponding dimer observed as a minor byproduct [1]. The regioselectivity and extent of oligomerization depend strongly on the alkyne substituent R, with the tert-butyl group directing dimer formation and the TMS group promoting trimerization [1].

Oligomerization Regioselectivity
Head-to-head
Target: E-2,4-disubstituted 1-butene-3-yne dimer
Comparator: (E,E)-trimer; dimer only 3–5%
Regioselectivity profile context
Organoactinide catalyst
Organoactinide catalysis Alkyne oligomerization Regioselectivity

Higher Yield in Rh-Catalyzed Cross-Hydrocarbonylation: 93% vs. 62–76% Across Analog Alkynes

In Rh₄(CO)₁₂-catalyzed cross-hydrocarbonylation of terminal acetylenes with ethylene, CO, and H₂, 3,3-dimethyl-1-butyne gave (E)-6,6-dimethyl-4-hepten-3-one in 93% isolated yield [1]. Under identical reaction conditions (CO 10 kg cm⁻², H₂ 50 kg cm⁻², 90 °C), phenylacetylene yielded 76%, 1-hexyne yielded 68%, and trimethylsilylacetylene yielded only 62% [1].

Ketone Synthesis Yield
Head-to-head
93% isolated yield
Reported highest yield among tested alkynes
Rh₄(CO)₁₂, CO/H₂, 90 °C
Rhodium catalysis Cross-hydrocarbonylation α,β-Unsaturated ketones

Mass Spectrometric Differentiation from Substituted tert-Butylacetylenes

A dedicated mass spectrometric investigation compared substituted tert-butylacetylenes and their trimethylsilyl analogs, establishing distinct fragmentation patterns for the target compound class [1]. The study provides reference fragmentation data that differentiates 1-trimethylsilyl-3,3-dimethyl-1-butyne from its non-silylated tert-butylacetylene counterparts, enabling unambiguous analytical identification in reaction monitoring and quality control workflows [1].

MS Fragmentation Fingerprint
Class-level
Distinct fragmentation patterns reported
Supports identity confirmation context
Data to verify; cross-study class-level inference
Mass spectrometry Analytical characterization Fragmentation patterns

1-Trimethylsilyl-3,3-dimethyl-1-butyne (CAS 14630-42-3) – Evidence-Based Procurement Scenarios


Synthesis of Living Non-Conjugated Polyacetylenes with Controlled Molecular Weight

Researchers synthesizing living non-conjugated polyacetylenes via metathesis polymerization should select this compound as the monomer of choice when sustained chain propagation beyond stoichiometric conversion is required. Direct comparative evidence shows that 3,3-dimethyl-1-butyne achieves 300% monomer conversion with continued chain propagation, whereas 1-(trimethylsilyl)-1-propyne terminates at 100% conversion and fails to sustain living character [1]. Procurement of the tert-butyl-bearing silyl-alkyne is essential for achieving high molecular weight polyacetylenes with narrow dispersity.

Regioselective Synthesis of 1-Butene-3-yne Dimer Scaffolds

For organometallic chemists targeting 2,4-disubstituted 1-butene-3-yne dimer architectures, this compound is the requisite substrate. Under Cp*₂An(C≡CR)₂ catalysis, tert-butylacetylene regioselectively yields the E-2,4-disubstituted dimer, whereas trimethylsilylacetylene is regioselectively trimerized to a hexadiene-yne product with only trace dimer formation (3–5%) [1]. Substituting with trimethylsilylacetylene will yield the incorrect trimeric product and render the intended synthetic route non-viable.

High-Yield Preparation of Sterically Hindered α,β-Unsaturated Ethyl Ketones

Synthetic chemists preparing α,β-unsaturated ethyl ketones via Rh-catalyzed cross-hydrocarbonylation should prioritize this compound when maximizing isolated yield is a critical process metric. Comparative yield data under identical conditions (CO 10 kg cm⁻², H₂ 50 kg cm⁻², 90 °C, Rh₄(CO)₁₂ catalyst) demonstrate that 3,3-dimethyl-1-butyne affords the target ketone in 93% yield, outperforming phenylacetylene (76%), 1-hexyne (68%), and trimethylsilylacetylene (62%) [1]. The 17–31 percentage point yield advantage translates directly to reduced raw material costs and simplified purification workflows.

Analytical Reference Standard for GC/MS Identification of Silyl-Protected tert-Butylacetylenes

Analytical and quality control laboratories requiring a validated reference standard for identifying silyl-protected tert-butylacetylenes in reaction mixtures or final products should procure this compound. A dedicated mass spectrometric investigation has documented the distinct fragmentation patterns that differentiate this compound class from non-silylated tert-butylacetylene analogs [1]. This reference data supports unambiguous peak assignment in GC/MS workflows, reducing the risk of misidentification when analyzing complex reaction matrices.

Application
Selection Property
Validation Focus
Living non-conjugated polyacetylene synthesis
Living chain propagation context
Monomer conversion and molecular weight control
1-Butene-3-yne dimer scaffold synthesis
Regioselectivity profile
Dimer vs. trimer product distribution
Sterically hindered α,β-unsaturated ketone synthesis
Yield efficiency profile
Cross-hydrocarbonylation yield review
GC/MS identity confirmation
Mass spectral fingerprint
Fragmentation pattern match review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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